

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine

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Compound of Interest

Compound Name: *Anagyrin*

Cat. No.: *B10820441*

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Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus (lupins) and Anagyris genera.^[1] First isolated in 1885 from *Anagyris foetida*, it is a molecule of significant interest due to its potent teratogenic effects, notably causing "crooked calf disease" in livestock.^[1] Its biological activity stems from its interaction with nicotinic and muscarinic acetylcholine receptors.^{[1][2]} This document provides a comprehensive technical overview of **anagyrine**'s chemical structure, absolute stereochemistry, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key workflows are visualized to support advanced research and drug development applications.

Chemical Structure and Properties

Anagyrine is a complex alkaloid built upon a tetracyclic quinolizidine core. This rigid structure incorporates a pyridone ring, which is crucial for its biological activity.

Molecular Structure:

- Chemical Formula: $C_{15}H_{20}N_2O$ ^{[2][3][4][5]}
- Molar Mass: $244.338 \text{ g}\cdot\text{mol}^{-1}$ ^{[1][4]}

- Systematic IUPAC Name: (7R,14R,14aR)-1,3,4,6,7,13,14,14a-octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1][4]diazocin-11-one[2]
- CAS Number: 486-89-5[2][3][4]

The molecule consists of four fused rings, designated A, B, C, and D. Ring A is a planar pyridone ring fused to a sofa-shaped ring B. Rings C and D adopt chair conformations with a cis-ring junction.[6]

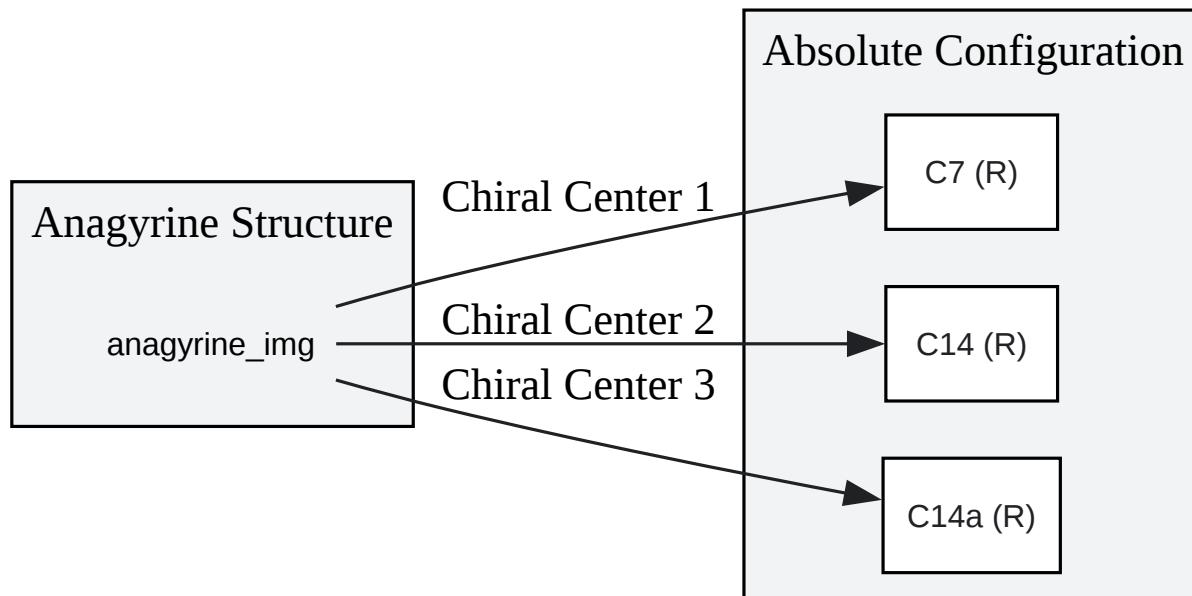
Identifier Type	Value
Molecular Formula	C ₁₅ H ₂₀ N ₂ O
Molar Mass	244.338 g/mol
CAS Number	486-89-5
InChI	InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5,6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1
SMILES	C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O

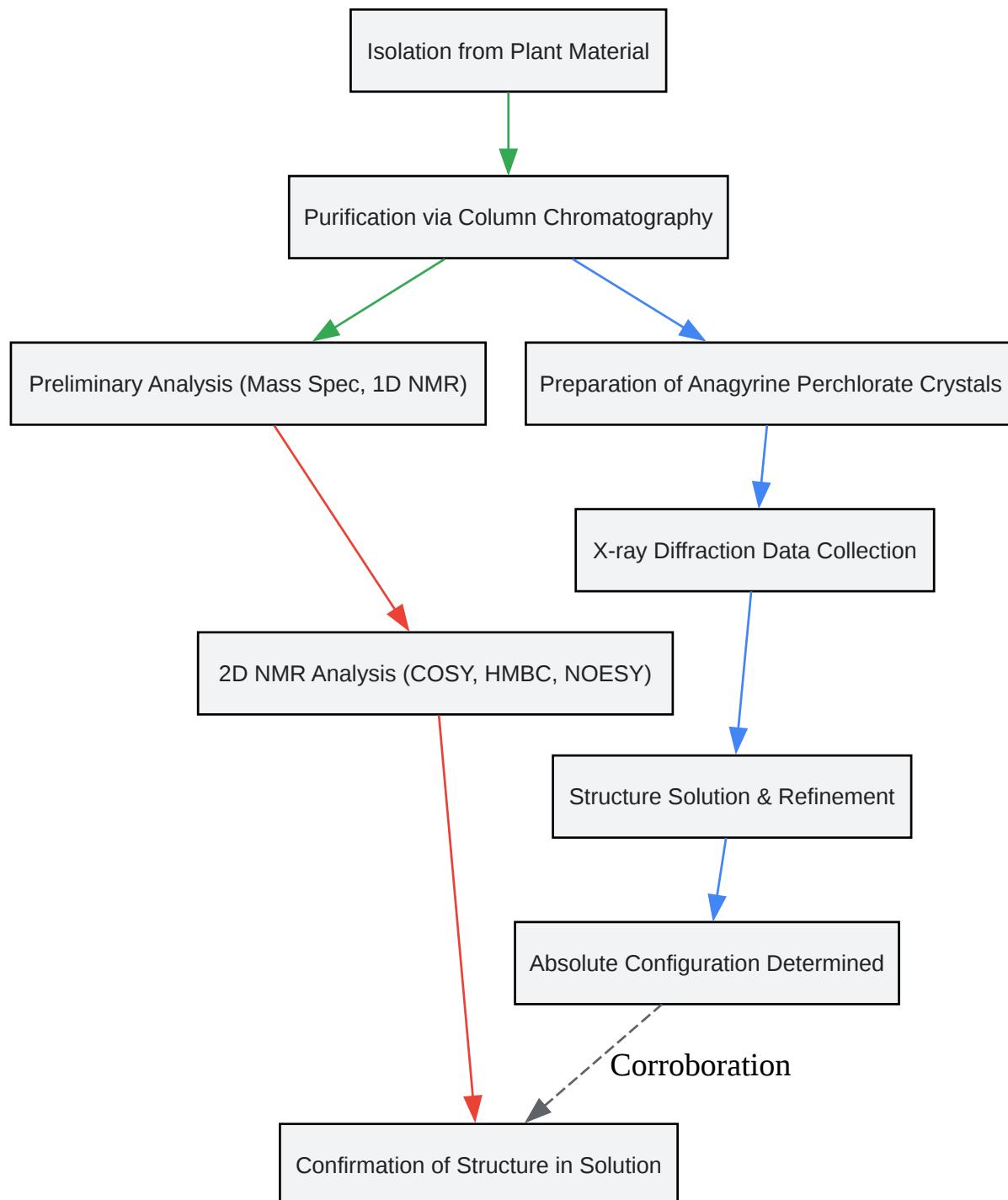
Table 1: Core Chemical Properties and Identifiers for **Anagyrine**.[1][2][3][4][5]

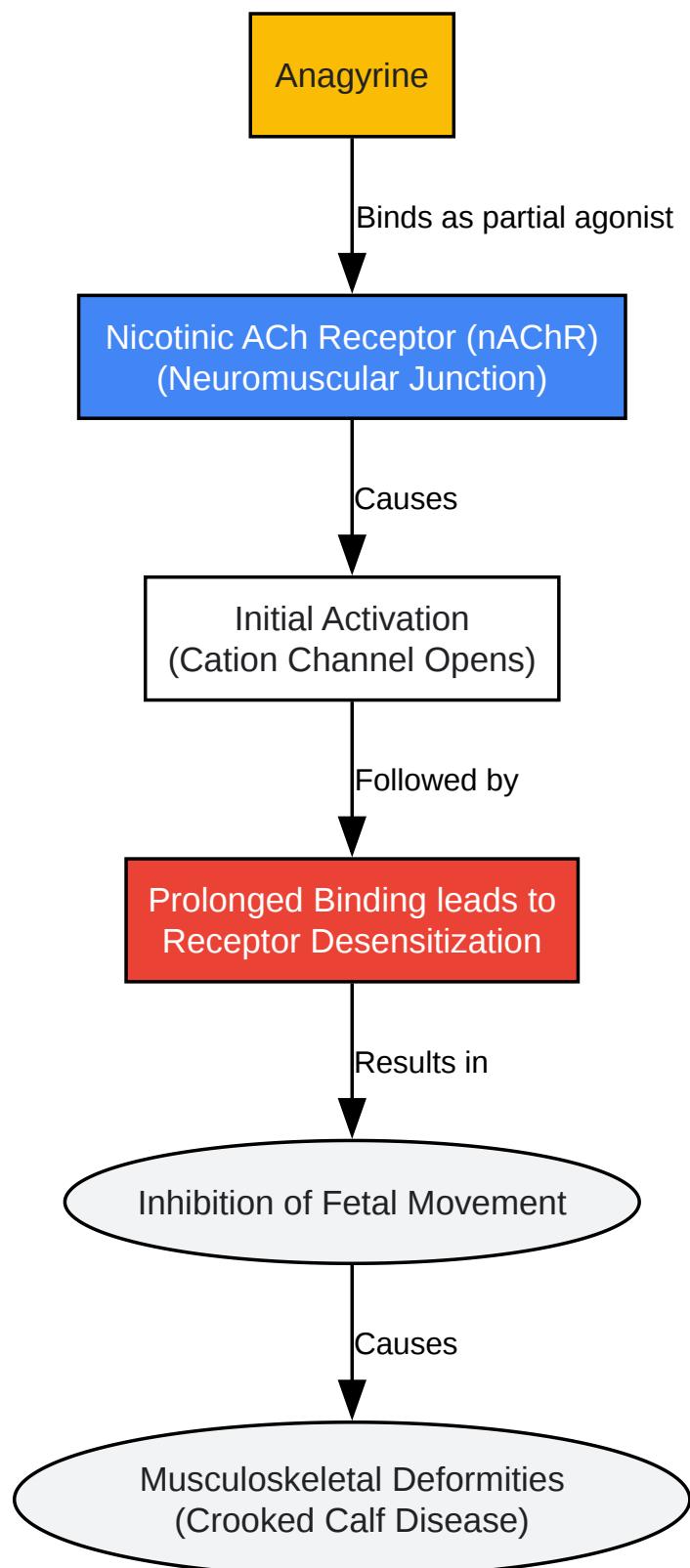
Stereochemistry and Absolute Configuration

The biological activity of **anagyrine** is intrinsically linked to its specific three-dimensional structure. The molecule possesses three stereogenic centers, leading to a defined absolute configuration.

The absolute configuration of **anagyrine** has been unambiguously determined through X-ray crystallography of its perchlorate salt.[6] The configuration of the chiral atoms is C-6R, C-8R, C-10R (based on the numbering in the crystallographic study) or (7R, 14R, 14aR) under IUPAC nomenclature.[2][6] This specific spatial arrangement is critical for its interaction with biological receptors. Its C-10 epimer is known as thermopsine.[6]





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